molecular formula C20H26N4O4 B13478061 5-(4-Aminoheptylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(4-Aminoheptylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13478061
M. Wt: 386.4 g/mol
InChI Key: CMDKNXGRLHMDIZ-UHFFFAOYSA-N
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Description

5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a piperidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with an appropriate heptylamine derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This binding leads to the modulation of protein degradation pathways, which can have therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride

Uniqueness

Compared to similar compounds, 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its extended heptylamine chain, which may enhance its binding affinity and specificity for certain molecular targets. This structural difference can result in distinct biological activities and therapeutic potentials .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-(4-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H26N4O4/c1-2-4-12(21)5-3-10-22-13-6-7-14-15(11-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26/h6-7,11-12,16,22H,2-5,8-10,21H2,1H3,(H,23,25,26)

InChI Key

CMDKNXGRLHMDIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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